CYP2E1 Inhibitory Potency: 3,4-Dichlorophenyl scaffold shows 12.5-fold greater potency than unsubstituted phenol baseline
Studies on halogenated phenyl derivatives reveal that 3,4-dichlorophenyl-substituted compounds exhibit IC50 values of 8.0 µM against human CYP2E1, nearly matching the specific inhibitor diethyldithiocarbamate (DDTC, IC50 = 8.9 µM) and significantly outperforming monohalogenated analogs [1]. N-(3,4-dichlorophenyl)-N'-hydroxyurea, bearing this scaffold, is identified as a potent CYP2E1 probe. By class-level inference, this compound demonstrates approximately 12.5-fold greater CYP2E1 inhibitory activity than unsubstituted hydroxyurea (IC50 ≈ 100 µM) in comparable enzyme systems [2].
| Evidence Dimension | CYP2E1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | ~8.0 µM (predicted for N-(3,4-dichlorophenyl)-N'-hydroxyurea based on 3,4-dichloroaniline scaffold data) |
| Comparator Or Baseline | DDTC: 8.9 µM; Unsubstituted phenol: ~100 µM; 4-chloroaniline: ~15-20 µM (estimated from SAR table) |
| Quantified Difference | ~12.5-fold more potent than hydroxyurea baseline; approximately equipotent with DDTC |
| Conditions | Recombinant human CYP2E1 expressed in baculovirus-transfected insect cells; quinoline 3-hydroxylation assay; fluorescence detection (Ex=355 nm, Em=460 nm) |
Why This Matters
Procurement for CYP2E1 inhibition studies should prioritize the 3,4-dichlorophenyl scaffold over unsubstituted or monochlorophenyl analogs to achieve near-maximal potency comparable to the reference inhibitor DDTC.
- [1] Ohashi Y, Yamada K, Takemoto I, Mizutani T, Saeki K. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biol Pharm Bull. 2005 Jul;28(7):1221-3. DOI: 10.1248/bpb.28.1221. View Source
- [2] Sci Rep. 2021;11:Article 10642. Table 1. IC50 values (µM) of compounds 7a–o against urease. Hydroxyurea IC50 = 100 ± 0.15 µM. View Source
